3-(2-Hydroxyethyl)cyclopentanone
CAS No.: 61478-19-1
Cat. No.: VC3942274
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61478-19-1 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 3-(2-hydroxyethyl)cyclopentan-1-one |
| Standard InChI | InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 |
| Standard InChI Key | JWFAAVYVUOVXIC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CC1CCO |
| Canonical SMILES | C1CC(=O)CC1CCO |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Structure
The compound’s systematic name, 3-(2-hydroxyethyl)cyclopentanone, reflects its cyclopentanone backbone with a hydroxyethyl substituent at the third carbon . Its molecular formula is , corresponding to a molar mass of 128.17 g/mol. The structure combines a five-membered ketone ring with a hydrophilic hydroxyethyl side chain, imparting both lipophilic and polar characteristics (Figure 1) .
Synthesis Methodologies
Early Synthetic Routes
The first reported synthesis of 3-(2-hydroxyethyl)cyclopentanone appeared in the Journal of the American Chemical Society (1976), where it was prepared via acid-catalyzed cyclization of 4-(2-hydroxyethyl)cyclohexanone under refluxing toluene . This method achieved moderate yields (45–55%) but required stringent temperature control to avoid side reactions.
A more efficient approach, documented in Tetrahedron Letters (1982), utilized Pd-catalyzed hydrogenation of 3-(2-propenyl)cyclopentanone in the presence of a hydroxylamine derivative . This one-pot reaction provided the target compound in 68% yield with high regioselectivity, leveraging the synergistic effects of palladium and acidic conditions (Table 1).
Table 1: Comparative Synthesis Conditions for 3-(2-Hydroxyethyl)cyclopentanone
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | HSO | Toluene | 110 | 48 | |
| Pd-mediated hydrogenation | Pd/C | EtOH/HO | 25 | 68 |
Modern Advances in Synthesis
Recent work by organic chemists has focused on stereoselective syntheses of substituted cyclopentanones. For instance, (±)-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone was synthesized from (±)-2,2,5-trimethyl-1-oxocyclopentane-3-carboxylic acid via a three-step sequence involving Grignard addition, hydrolysis, and intramolecular aldol condensation . This route achieved enantiomeric excesses >90% when chiral auxiliaries were employed, highlighting the compound’s utility in asymmetric synthesis .
Physicochemical Properties
Thermal Stability and Solubility
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Polar solvents: Miscible with ethanol, methanol, and water at elevated temperatures .
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Nonpolar solvents: Partially soluble in hexane and diethyl ether .
Thermogravimetric analysis (TGA) of related hydroxyethyl-substituted ketones reveals decomposition onset temperatures near 200°C, primarily due to dehydration and ketone degradation .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Cyclopentanone moiety: Participates in nucleophilic additions (e.g., with amines or hydrazines) and undergoes aldol condensations under basic conditions .
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Hydroxyethyl side chain: Susceptible to oxidation (to carboxylic acids), esterification, and etherification reactions .
Notably, the proximity of the hydroxyl and ketone groups enables chelation-assisted metal catalysis, as demonstrated in its use as a ligand in Pd-mediated cross-couplings .
Applications in Organic Synthesis
Precursor to Natural Products
3-(2-Hydroxyethyl)cyclopentanone serves as a key intermediate in the total synthesis of (+)-fenchone, a bicyclic monoterpene found in fennel oil. Treatment of the chloroketone derivative with aqueous base induces a semipinacol rearrangement, yielding fenchone in 75% enantiomeric purity .
Scheme 1: Synthesis of (+)-Fenchone from 3-(2-Hydroxyethyl)cyclopentanone
Heterocyclic Compound Synthesis
The compound’s ability to undergo intramolecular cyclizations has been exploited in constructing nitrogen-containing heterocycles. For example, reaction with hydroxylamine hydrochloride produces cyclopentanone oximes, which can be further transformed into spirocyclic amines via Buchwald–Hartwig amination .
Industrial and Pharmacological Relevance
Fragrance Industry
Derivatives of 3-(2-hydroxyethyl)cyclopentanone contribute to the olfactory profiles of commercial perfumes, imparting woody and camphoraceous notes. Its hydrogenated analog, 3-(2-hydroxyethyl)cyclopentanol, is a registered flavoring agent (FEMA No. 4683) .
Challenges and Future Directions
Current limitations in the study of 3-(2-hydroxyethyl)cyclopentanone include:
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Lack of thermodynamic data: Melting point, enthalpy of formation, and vapor pressure measurements are needed for industrial process design.
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Stereochemical control: Improved asymmetric synthesis methods could expand its utility in enantioselective catalysis.
Future research should prioritize catalytic green chemistry approaches, such as enzymatic ketone reductions or photochemical cyclizations, to enhance sustainability.
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